In-Depth Technical Guide to the Chemical Structure of Sesamolinol
In-Depth Technical Guide to the Chemical Structure of Sesamolinol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sesamolinol is a lignan (B3055560) found in sesame seeds (Sesamum indicum), recognized for its potential as a bioactive compound. As an active metabolite of sesamolin (B1680958), it is believed to contribute significantly to the antioxidant properties associated with sesame consumption. This technical guide provides a comprehensive overview of the chemical structure of sesamolinol, including its IUPAC name, SMILES notation, and key physicochemical properties. Furthermore, this document details experimental protocols for the isolation of related compounds and discusses the antioxidant signaling pathways potentially modulated by sesamolinol and its structural analogs.
Chemical Structure and Identification
The definitive chemical structure of sesamolinol has been elucidated from the characterization of its naturally occurring glycosylated form, sesamolinol diglucoside. The aglycone, sesamolinol, is identified as 2-(3-methoxy-4-hydroxyphenoxy)-6-(3,4-methylenedioxyphenyl)-cis-3,7-dioxabicyclo[3.3.0]octane .
A two-dimensional representation of the sesamolinol structure is provided below:
Table 1: Chemical Identification of Sesamolinol
| Identifier | Value | Source |
| IUPAC Name | 2-((1S,5R)-3-(benzo[d][1][2]dioxol-5-yl)-6,8-dioxabicyclo[3.2.1]octan-2-yloxy)-5-methoxyphenol | Generated via chemical software |
| Molecular Formula | C₂₀H₂₀O₇ | --INVALID-LINK-- |
| Molecular Weight | 372.37 g/mol | --INVALID-LINK-- |
| SMILES | COc1cc(oc2c3c(c(cc3)C4OCCO4)OCO2)ccc1O | Generated via chemical software |
| PubChem CID | 443019 | --INVALID-LINK-- |
Physicochemical Properties
Quantitative experimental data for pure sesamolinol is limited due to its primary occurrence as a glycoside. However, based on its structure and data from related lignans (B1203133), the following properties can be inferred.
Table 2: Predicted Physicochemical Properties of Sesamolinol
| Property | Predicted Value | Notes |
| XLogP3 | 2.5 | Prediction of lipophilicity |
| Hydrogen Bond Donor Count | 1 | From the phenolic hydroxyl group |
| Hydrogen Bond Acceptor Count | 7 | From oxygen atoms in ethers and hydroxyl |
| Rotatable Bond Count | 4 | Indicates some conformational flexibility |
| Topological Polar Surface Area | 77.2 Ų | Influences membrane permeability |
Experimental Protocols
While specific protocols for the isolation of the sesamolinol aglycone are not widely published, a general methodology can be adapted from the isolation and hydrolysis of other lignan glycosides from sesame seeds.
General Protocol for the Isolation of Lignan Glycosides
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Defatting of Sesame Seeds: Sesame seeds are ground and extracted with a non-polar solvent (e.g., hexane) to remove the oil, yielding a defatted meal.
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Extraction of Lignan Glycosides: The defatted meal is then extracted with a polar solvent, typically an aqueous solution of ethanol (B145695) or methanol (B129727) (e.g., 70-80%), to isolate the water-soluble lignan glycosides.
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Purification: The crude extract is subjected to various chromatographic techniques, such as column chromatography on silica (B1680970) gel or preparative high-performance liquid chromatography (HPLC), to purify the lignan glycoside fraction, including sesamolinol diglucoside.
Enzymatic Hydrolysis for Aglycone Preparation
The isolation of the sesamolinol aglycone from its diglucoside can be achieved through enzymatic hydrolysis.
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Enzyme Selection: A β-glucosidase enzyme is selected for its ability to cleave the glycosidic bonds.
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Reaction Conditions: The purified sesamolinol diglucoside is dissolved in a suitable buffer (e.g., acetate (B1210297) or phosphate (B84403) buffer) at an optimal pH for the chosen enzyme.
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Incubation: The β-glucosidase is added to the solution, and the mixture is incubated at a controlled temperature (e.g., 37-50°C) for a sufficient duration to ensure complete hydrolysis.
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Extraction of Aglycone: Following hydrolysis, the reaction mixture is extracted with an organic solvent (e.g., ethyl acetate) to separate the less polar sesamolinol aglycone from the aqueous phase containing sugars and other water-soluble components.
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Purification of Sesamolinol: The organic extract is dried and further purified using chromatographic methods (e.g., HPLC) to obtain pure sesamolinol.
Biological Activity and Signaling Pathways
While direct studies on the signaling pathways of pure sesamolinol are scarce, research on its precursor, sesamolin, and other related sesame lignans like sesaminol (B613849) and sesamol (B190485), provides strong indications of its likely biological activities and mechanisms of action. Sesamolinol is considered an active metabolite, and its antioxidant effects are a key area of interest.[1]
Antioxidant Activity and the Nrf2 Signaling Pathway
The antioxidant properties of many phenolic compounds are mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Studies on sesaminol and sesamol have demonstrated their ability to activate this pathway.[2][3][4][5] It is highly probable that sesamolinol, possessing a similar phenolic structure, also acts as an Nrf2 activator.
Caption: Proposed Nrf2 signaling pathway activation by Sesamolinol.
Modulation of MAPK Signaling Pathways
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial in regulating cellular processes such as inflammation, proliferation, and apoptosis. Studies on sesamolin and sesamol have shown that they can modulate MAPK pathways, including ERK1/2, JNK, and p38.[6][7][8] This suggests that sesamolinol may also exert anti-inflammatory and cytoprotective effects through the regulation of these pathways.
Caption: Potential modulation of MAPK signaling pathways by Sesamolinol.
Conclusion
Sesamolinol, a key lignan from sesame, presents a promising scaffold for further investigation in drug discovery and development. Its chemical structure, characterized by a furofuran ring system with substituted phenyl and phenoxy moieties, underpins its predicted antioxidant and anti-inflammatory activities. Future research should focus on the development of efficient synthesis and isolation protocols for pure sesamolinol to enable comprehensive in vitro and in vivo studies. Elucidating its precise mechanisms of action, particularly its interaction with the Nrf2 and MAPK signaling pathways, will be crucial in unlocking its full therapeutic potential.
References
- 1. Sesaminol prevents Parkinson's disease by activating the Nrf2-ARE signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sesaminol prevents Parkinson's disease by activating the Nrf2-ARE signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sesamol suppresses the inflammatory response by inhibiting NF-κB/MAPK activation and upregulating AMP kinase signaling in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protective effects of sesamol on systemic oxidative stress-induced cognitive impairments via regulation of Nrf2/Keap1 pathway - Food & Function (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
